molecular formula C11H19BN2O2 B15246175 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B15246175
M. Wt: 222.09 g/mol
InChI Key: LGGFSKAHZOKPJT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a boronic ester derivative of imidazole. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

    Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: N,N-dimethylformamide (DMF), ethanol, water.

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Produces boronic acids.

    Hydrolysis: Produces boronic acids.

Scientific Research Applications

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of carbon-carbon bonds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical transformations. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:

The uniqueness of this compound lies in its specific combination of the imidazole ring and the boronic ester group, which imparts distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C11H19BN2O2

Molecular Weight

222.09 g/mol

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C11H19BN2O2/c1-6-14-7-9(13-8-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3

InChI Key

LGGFSKAHZOKPJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)CC

Origin of Product

United States

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